4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine
Overview
Description
4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with N-methylaniline in the presence of a base such as sodium carbonate in a solvent like dioxane or dichloroethane . The reaction is usually carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alkoxides in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Triazine N-oxides.
Reduction: Reduced triazine derivatives with saturated rings.
Scientific Research Applications
4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound binds to the active site of the enzyme, preventing it from functioning properly and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazin-2,4-di-amine: Known for its antibacterial activity.
4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Exhibits significant antimicrobial activity.
Uniqueness
4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine stands out due to its unique combination of a triazine ring with a phenyl and methyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-12-10-14-8(13-9(11)15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFHNYKEBUKOMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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